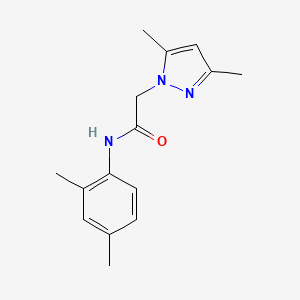
N-(4-chloro-2-methylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chloro-2-methylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide, also known as Cmpd-1, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent.
Wirkmechanismus
N-(4-chloro-2-methylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide exerts its therapeutic effects by inhibiting the activity of a protein called p38 MAP kinase. This protein is involved in the regulation of various cellular processes such as inflammation, apoptosis, and stress response. By inhibiting the activity of p38 MAP kinase, N-(4-chloro-2-methylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide can reduce inflammation and protect neurons from damage.
Biochemical and Physiological Effects
N-(4-chloro-2-methylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide has been shown to have several biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. Additionally, N-(4-chloro-2-methylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide can increase the production of anti-inflammatory cytokines such as interleukin-10. Furthermore, N-(4-chloro-2-methylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide can reduce oxidative stress and increase the expression of neurotrophic factors such as brain-derived neurotrophic factor.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(4-chloro-2-methylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide in lab experiments is its high potency and selectivity. N-(4-chloro-2-methylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide has been shown to have a low toxicity profile and can be easily synthesized. However, one of the limitations of using N-(4-chloro-2-methylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide is its poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on N-(4-chloro-2-methylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide. One potential direction is the investigation of its use in the treatment of other neurological disorders such as Huntington's disease and amyotrophic lateral sclerosis. Additionally, the development of more water-soluble derivatives of N-(4-chloro-2-methylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide could improve its efficacy in vivo. Finally, the investigation of the long-term effects of N-(4-chloro-2-methylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide on neuronal function and behavior could provide valuable insights into its potential as a therapeutic agent.
Conclusion
N-(4-chloro-2-methylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide is a promising chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. Its anti-inflammatory, analgesic, and neuroprotective effects make it a potential candidate for the treatment of various neurological disorders. The development of more water-soluble derivatives and the investigation of its long-term effects could provide valuable insights into its potential as a therapeutic agent.
Synthesemethoden
N-(4-chloro-2-methylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide can be synthesized using a two-step process. The first step involves the reaction of 4-chloro-2-methylphenylamine with ethyl 2-chloroacetate to form N-(4-chloro-2-methylphenyl)-2-chloroacetamide. The second step involves the reaction of N-(4-chloro-2-methylphenyl)-2-chloroacetamide with 3,5-dimethylpyrazole to form N-(4-chloro-2-methylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide.
Wissenschaftliche Forschungsanwendungen
N-(4-chloro-2-methylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide has been extensively studied for its potential use as a therapeutic agent. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects in various preclinical models. Furthermore, N-(4-chloro-2-methylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide has been found to have potential in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Eigenschaften
IUPAC Name |
N-(4-chloro-2-methylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O/c1-9-6-12(15)4-5-13(9)16-14(19)8-18-11(3)7-10(2)17-18/h4-7H,8H2,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDZDXWVPNFSYII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NC2=C(C=C(C=C2)Cl)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-methylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[[3-(4-Ethylphenyl)-4-oxoquinazolin-2-yl]sulfanylmethyl]benzamide](/img/structure/B7480663.png)

![1-[2-(2-Chloroanilino)thiazole-4-yl]ethanone](/img/structure/B7480673.png)



![2,5-dimethyl-N-[4-(trifluoromethoxy)phenyl]furan-3-carboxamide](/img/structure/B7480706.png)




![4-(2-methoxyphenyl)-N-[(3-methoxyphenyl)methyl]oxane-4-carboxamide](/img/structure/B7480737.png)
